molecular formula C21H17N5OS B2918240 1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 570363-42-7

1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

Cat. No. B2918240
CAS RN: 570363-42-7
M. Wt: 387.46
InChI Key: GWIJCZQJFXZZDZ-UHFFFAOYSA-N
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Description

The compound “1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone” is a heterocyclic compound. It contains an indole ring and a pyrazolo[3,4-d]pyrimidine ring, which are connected by a thioether and a ketone group . These types of compounds are often used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of similar compounds often involves novel and uncomplicated methods . For instance, a catalytic combination of eosin Y–Yb(OTf)3 has been developed to catalyse the visible light mediated synthesis of indole substituted heterobiaryl-pyrazolo[3,4-b]pyridines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an indole ring and a pyrazolo[3,4-d]pyrimidine ring. These motifs are versatile and easy to prepare, and they can create a further ring extension like electron gaining and donating in pyrazolo pyridine .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its heterocyclic structure. The current reaction proceeds through a dual, Lewis acid and oxidative photo-catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and pyrazolo[3,4-d]pyrimidine rings could impact its reactivity .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

  • The synthesis of heterocyclic compounds starting from similar core structures has shown a variety of chemical reactions leading to potentially bioactive molecules. For example, the synthesis of 1H-pyrazolo[3,4-b]pyridin-5-yl derivatives involves reactions with phenyl isothiocyanate to give thiourea derivatives, further leading to thiazole derivatives through reactions with active halogen-containing compounds (Attaby et al., 2006).

Biological Evaluation and Antioxidant Activity

  • Novel candidates of 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were designed to investigate their potential activities as antioxidants. This research aimed at creating high-efficiency antioxidants, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), due to the efficiency of key heterocycles in inhibiting ROS. One candidate showed higher antioxidant activity than ascorbic acid, demonstrating the potential of such compounds in medicinal chemistry (Aziz et al., 2021).

Insecticidal Evaluation

  • The compound's derivatives have also been evaluated for their insecticidal activity. Pyrazole-based tetrahydropyrimidine derivatives, for instance, have shown significant mortality against certain pests, underscoring the compound's potential in developing new insecticidal agents (Halim et al., 2020).

Antimicrobial and Anticancer Applications

  • Derivatives of the compound have been synthesized and tested for antimicrobial and anticancer activities. This includes exploring the synthesis of novel 1H-3-Indolyl derivatives as significant antioxidants and potential cytochrome c peroxidase inhibitors. Molecular docking studies propose mechanisms of action, highlighting the application of these compounds in antimicrobial and anticancer drug development (Abdelhamid et al., 2016).

Molecular Docking and SAR Studies

  • Synthesis, characterization, and docking studies guided antimicrobial activities of thiazolo-pyrimidine analogues underscore the importance of structure-activity relationship (SAR) analysis. These studies help in identifying promising antibacterial and antifungal agents, providing insights into optimizing new compounds for enhanced activity (Bhadraiah et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the available resources, similar compounds have been found to inhibit certain kinases .

Future Directions

The future research directions for this compound could involve exploring its potential applications in medicinal chemistry and drug development, given the interest in similar compounds .

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c27-19(25-11-10-15-6-4-5-9-18(15)25)13-28-21-17-12-24-26(20(17)22-14-23-21)16-7-2-1-3-8-16/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIJCZQJFXZZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

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